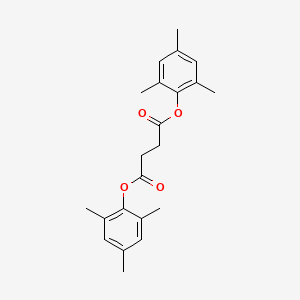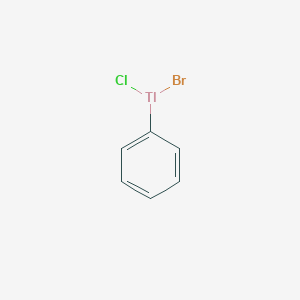![molecular formula C34H50O B14593013 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one CAS No. 61314-36-1](/img/structure/B14593013.png)
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one is a chemical compound known for its unique structure and properties It is characterized by a fluorenyl group attached to a nonanone chain, with a methylundecyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of fluorenone derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with cellular enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: Shares a similar bicyclic structure but differs in the substituents and overall reactivity.
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another compound with a spirocyclic structure, used as a covalent inhibitor in cancer research
Uniqueness
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one is unique due to its combination of a fluorenyl group with a long alkyl chain, providing distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
61314-36-1 |
|---|---|
Molecular Formula |
C34H50O |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
1-[7-(3-methylundecyl)-9H-fluoren-2-yl]nonan-1-one |
InChI |
InChI=1S/C34H50O/c1-4-6-8-10-12-14-16-27(3)18-19-28-20-22-32-30(24-28)26-31-25-29(21-23-33(31)32)34(35)17-15-13-11-9-7-5-2/h20-25,27H,4-19,26H2,1-3H3 |
InChI Key |
SRHVJNNYAUTZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)




